Protected vs. Unprotected Form: A 48% Increase in Molecular Weight Driven by Strategic Benzoylation
The primary structural differentiator for this compound is its 3',5'-bis-O-benzoyl protection, which distinguishes it from the unprotected base scaffold, 2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-88-2). This protection is essential for its role as a synthetic intermediate. Direct comparison of molecular weight provides a clear, quantifiable measure of this functional divergence [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 438.41 g/mol |
| Comparator Or Baseline | 2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-88-2): 230.19 g/mol |
| Quantified Difference | Increase of 208.22 g/mol (90% increase) due to two benzoyl groups (C14H10O2 each) |
| Conditions | Calculated molecular formula (C23H19FN2O6 vs C9H11FN2O4) based on vendor certificates of analysis [1]. |
Why This Matters
The presence of these acid- and base-labile benzoyl protecting groups makes the compound a stable, pre-protected building block for solid-phase synthesis, whereas the unprotected form would be incompatible with standard phosphoramidite coupling chemistry due to reactive 3'- and 5'-hydroxyls.
- [1] TargetMol. 2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine Product Page. CAS 136675-88-2. Accessed 2024. View Source
